molecular formula C22H34O2 B14308831 Cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester CAS No. 113719-02-1

Cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester

Cat. No.: B14308831
CAS No.: 113719-02-1
M. Wt: 330.5 g/mol
InChI Key: NWQMNHRWKFTWBJ-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester is an organic compound with a unique structure that combines a cyclopropane ring with a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester typically involves the esterification of cyclopropanecarboxylic acid with 2,4,6-tris(1,1-dimethylethyl)phenol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclopropanecarboxylic acid, which can then interact with specific biological pathways. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler compound with similar reactivity but lacking the phenyl ester group.

    2,4,6-Tris(1,1-dimethylethyl)phenol: The phenol precursor used in the synthesis of the ester.

    Cyclopropylcarboxylic acid: Another related compound with a cyclopropane ring and carboxylic acid group.

Uniqueness

Cyclopropanecarboxylic acid, 2,4,6-tris(1,1-dimethylethyl)phenyl ester is unique due to its combination of a cyclopropane ring and a bulky phenyl ester group. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

CAS No.

113719-02-1

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl) cyclopropanecarboxylate

InChI

InChI=1S/C22H34O2/c1-20(2,3)15-12-16(21(4,5)6)18(17(13-15)22(7,8)9)24-19(23)14-10-11-14/h12-14H,10-11H2,1-9H3

InChI Key

NWQMNHRWKFTWBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C2CC2)C(C)(C)C

Origin of Product

United States

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